molecular formula C9H6ClNO B13887687 6-Chloro-7-quinolinol

6-Chloro-7-quinolinol

Cat. No.: B13887687
M. Wt: 179.60 g/mol
InChI Key: GZEIJUNSIZRBIM-UHFFFAOYSA-N
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Description

6-Chloro-7-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-quinolinol typically involves the chlorination of 7-hydroxyquinoline. One common method is the reaction of 7-hydroxyquinoline with thionyl chloride, which introduces the chlorine atom at the 6th position. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-7-quinolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown its potential in treating neurodegenerative diseases due to its metal chelating properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-7-quinolinol involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal-dependent biological processes, which can be beneficial in conditions like Alzheimer’s disease where metal ion dysregulation is a factor. The compound also exhibits antimicrobial activity by interfering with microbial metal ion homeostasis .

Comparison with Similar Compounds

    Clioquinol (5-chloro-7-iodo-8-quinolinol): Similar in structure but with an additional iodine atom. It is known for its use as an antimicrobial agent.

    8-Hydroxyquinoline: Lacks the chlorine atom but shares the hydroxyl group at the 8th position. .

Uniqueness: 6-Chloro-7-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloroquinolin-7-ol

InChI

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H

InChI Key

GZEIJUNSIZRBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)Cl

Origin of Product

United States

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